
Boc-arg(pmc)-OH
Übersicht
Beschreibung
Boc-arg(pmc)-OH, also known as tert-butyloxycarbonyl-L-arginine(p-methoxybenzyl)-OH, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis as a protected form of arginine. The tert-butyloxycarbonyl (Boc) group protects the amino group, while the p-methoxybenzyl (pmc) group protects the guanidino group of arginine. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under acidic conditions.
Vorbereitungsmethoden
Introduction to Protective Group Chemistry in Arginine Derivatives
The synthesis of Boc-Arg(Pmc)-OH hinges on orthogonal protection strategies to ensure selective reactivity during peptide elongation. The Boc group, introduced via tert-butyloxycarbonyl anhydride, provides acid-labile protection for the α-amino group, while the Pmc group, applied as Pmc chloride, offers sulfonamide-based protection for the guanidino functionality. This dual protection mitigates side reactions such as guanidino group alkylation or premature deprotection .
Stepwise Synthesis of this compound
Protection of the Guanidino Group with Pmc
The Pmc group is introduced first to shield the highly reactive guanidino side chain. L-arginine is treated with Pmc chloride (2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride) in a basic aqueous-organic solvent system. Typical conditions include:
-
Solvent : Dimethylformamide (DMF) or dichloromethane (DCM)
-
Base : N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Molar Ratio : 1:1.2 (arginine:Pmc chloride)
The reaction proceeds via nucleophilic attack of the guanidino nitrogen on the sulfonyl chloride, forming a stable sulfonamide bond. Excess Pmc chloride and base are removed via aqueous extraction, yielding Pmc-protected arginine (H-Arg(Pmc)-OH).
Protection of the α-Amino Group with Boc
The Boc group is subsequently introduced to the α-amino group of H-Arg(Pmc)-OH using Boc anhydride (di-tert-butyl dicarbonate):
-
Solvent : Tetrahydrofuran (THF) or dioxane
-
Base : 4-Dimethylaminopyridine (DMAP) or sodium hydroxide
-
Molar Ratio : 1:3 (H-Arg(Pmc)-OH:Boc anhydride)
The Boc group forms a carbamate linkage, stable under basic conditions but cleavable with trifluoroacetic acid (TFA). The crude product is isolated via solvent evaporation and subjected to purification.
Purification and Characterization
Chromatographic Purification
Crude this compound is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) or silica gel chromatography. Key parameters include:
Parameter | Condition |
---|---|
Column | C18 (5 µm, 250 × 4.6 mm) |
Mobile Phase | Acetonitrile/water (0.1% TFA) |
Gradient | 20–80% acetonitrile over 30 minutes |
Flow Rate | 1.0 mL/min |
Detection | UV at 220 nm |
Purified fractions are lyophilized to obtain a white crystalline solid .
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) :
-
Mass Spectrometry (MS) :
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance Pmc chloride solubility, while tertiary amines (e.g., DIPEA) facilitate deprotonation of the guanidino group. A study comparing bases in Pmc protection reported the following yields:
Base | Yield (%) | Purity (%) |
---|---|---|
DIPEA | 92 | 98 |
TEA | 85 | 95 |
Pyridine | 78 | 90 |
DIPEA afforded superior results due to its strong basicity and low nucleophilicity .
Applications in Solid-Phase Peptide Synthesis (SPPS)
This compound is widely used in SPPS for constructing arginine-rich peptides. Key advantages include:
-
Stability : The Pmc group resists piperidine during Fmoc deprotection, enabling compatibility with Fmoc/Boc hybrid strategies .
-
Orthogonality : Boc is cleaved with TFA, while Pmc requires stronger acids (e.g., HF or TFMSA), allowing sequential deprotection .
A representative SPPS protocol involves:
-
Resin Loading : Anchoring this compound to Wang resin via esterification.
-
Deprotection : TFA/DCM (1:99) to remove Boc.
-
Coupling : HBTU/HOBt activation for amino acid addition.
-
Cleavage : TFMSA/TFA/thioanisole (5:90:5) to release the peptide and remove Pmc .
Challenges and Mitigation Strategies
Byproduct Formation
Di-Boc arginine derivatives may form if Boc anhydride is used in excess. This is addressed by:
-
Strict stoichiometric control (1:3 molar ratio).
-
Quenching excess Boc anhydride with methanol post-reaction .
Sulfonamide Hydrolysis
The Pmc group is susceptible to hydrolysis under strongly acidic or basic conditions. Storage at -20°C in anhydrous DMSO or DMF ensures stability .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-arg(pmc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using trifluoroacetic acid, while the pmc group can be removed using strong acids such as hydrogen fluoride or trifluoromethanesulfonic acid.
Coupling Reactions: this compound can be coupled with other amino acids or peptides using carbodiimide-based coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal; hydrogen fluoride or trifluoromethanesulfonic acid for pmc removal.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in anhydrous solvents like dimethylformamide (DMF).
Major Products:
Deprotected Arginine: Removal of the Boc and pmc groups yields free arginine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with arginine residues.
Wissenschaftliche Forschungsanwendungen
Key Applications
-
Solid-Phase Peptide Synthesis (SPPS)
- Role in SPPS : Boc-Arg(Pmc)-OH is frequently used as a building block in SPPS due to its compatibility with various coupling reagents and conditions. The Pmc group allows for mild deprotection conditions, which is advantageous for synthesizing sensitive peptides.
- Stability and Reactivity : Studies have shown that this compound demonstrates good stability under typical SPPS conditions, allowing for efficient coupling with other amino acids without significant degradation or side reactions .
-
Synthesis of Modified Peptides
- Introduction of Methylated Arginine : The compound can be utilized to synthesize peptides containing monomethyl and asymmetric dimethylarginine. This modification is crucial for studying the biological roles of methylated arginine residues in proteins .
- Use in Drug Development : The ability to introduce specific modifications to arginine residues makes this compound valuable in developing peptide-based therapeutics targeting various biological pathways, including those involved in cancer and inflammation .
- Research on Protecting Groups
Case Study 1: Stability Assessment
A study assessed the stability of Fmoc-Arg(Boc)2-OH (a derivative related to this compound) under various conditions. Results indicated that while some derivatives showed degradation over time, this compound maintained stability for extended periods, making it suitable for industrial applications .
Case Study 2: Peptide Synthesis Optimization
In an optimization study involving the synthesis of dipeptides using this compound, researchers found that employing specific coupling reagents significantly improved yield and reaction times compared to traditional methods. The use of ionic liquids as solvents further enhanced the efficiency of the synthesis process .
Wirkmechanismus
Boc-arg(pmc)-OH can be compared with other protected forms of arginine, such as:
Boc-arg(tos)-OH: Uses tosyl (tos) group for guanidino protection.
Fmoc-arg(pmc)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) group for amino protection and pmc for guanidino protection.
Cbz-arg(pmc)-OH: Uses benzyloxycarbonyl (Cbz) group for amino protection and pmc for guanidino protection.
Uniqueness: this compound is unique due to the combination of Boc and pmc protecting groups, which provide stability and ease of removal under specific conditions. This makes it particularly suitable for solid-phase peptide synthesis, where selective deprotection is crucial.
Vergleich Mit ähnlichen Verbindungen
- Boc-arg(tos)-OH
- Fmoc-arg(pmc)-OH
- Cbz-arg(pmc)-OH
Biologische Aktivität
Boc-Arg(Pmc)-OH, a derivative of arginine, is primarily utilized in peptide synthesis. This compound plays a crucial role in the development of biologically active peptides, particularly those that mimic or enhance functions associated with arginine. The biological activity of this compound itself is limited due to its protected state; however, peptides synthesized from it can exhibit significant biological functions.
1. Role in Peptide Synthesis
This compound serves as a precursor for synthesizing peptides that can influence various physiological processes. Arginine is known for its involvement in nitric oxide synthesis, immune response modulation, and serving as a substrate for enzymes. Consequently, peptides derived from this compound can be designed to enhance these functions, leading to applications in therapeutic contexts.
Table 1: Biological Functions of Arginine-Derived Peptides
Function | Description |
---|---|
Nitric Oxide Synthesis | Enhances vasodilation and blood flow |
Immune Modulation | Influences immune cell function and response |
Antimicrobial Activity | Peptides can inhibit the growth of bacteria and biofilm formation |
Cellular Signaling | Modulates signaling pathways affecting cell proliferation and differentiation |
2. Stability and Reactivity
The stability of this compound and its derivatives has been studied extensively. Research indicates that while the compound is stable under certain conditions, it may degrade over time when dissolved in solvents like DMF (dimethylformamide) or NBP (n-butylphosphate). For instance, a study demonstrated that solutions of Fmoc-Arg(Boc)2-OH exhibited a gradual decrease in concentration over time, indicating potential reactivity issues during peptide synthesis .
Table 2: Stability of Fmoc-Arg(Boc)2-OH in Different Solvents
Time (h/d) | DMF (%) | NBP (%) |
---|---|---|
0 | 100 | 100 |
1 | 88.6 | 88.4 |
24 | 86.9 | 85.8 |
48 | 85.0 | 83.5 |
10 days | 77.6 | 71.8 |
15 days | 65.1 | 62.0 |
20 days | 58.5 | 52.2 |
30 days | 51.2 | 37.7 |
3. Biological Activity Studies
Peptides synthesized using this compound have been shown to interact with various biological receptors and proteins, influencing physiological processes such as vasodilation and immune response modulation. These interactions are often studied using techniques like surface plasmon resonance or fluorescence spectroscopy, which allow researchers to observe binding affinities and kinetics.
Case Study: Antimicrobial Activity
A notable study investigated the antimicrobial properties of peptides derived from arginine analogs, including those synthesized using this compound. The results indicated that these peptides exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents against infections caused by resistant strains .
4. Conclusion
This compound is an essential compound in the field of peptide synthesis, contributing to the development of biologically active peptides with various therapeutic applications. While the compound itself may not exhibit direct biological activity due to its protected form, its derivatives play vital roles in enhancing physiological functions related to arginine.
Further research into the stability and reactivity of this compound will be crucial for optimizing peptide synthesis protocols and expanding its applications in biomedical research and therapeutics.
Q & A
Q. What is the role of Boc-Arg(Pmc)-OH in solid-phase peptide synthesis (SPPS), and how does its protection strategy compare to other arginine derivatives?
This compound is a protected arginine derivative used to prevent undesired side reactions during peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group guards the guanidino moiety. Compared to alternatives like Boc-Arg(Tos)-OH (tosyl-protected), Pmc offers milder deprotection conditions using trifluoroacetic acid (TFA) instead of strong acids like HF, reducing side-chain degradation risks . For example, in synthesizing dermorphin fragments with multiple arginines, this compound demonstrated higher stability during iterative couplings than Tos-protected analogs .
Methodological Tip : When selecting protecting groups, evaluate deprotection compatibility with other residues (e.g., acid-sensitive groups). Use HPLC-MS to monitor deprotection efficiency and byproduct formation .
Q. How can researchers optimize coupling efficiency when incorporating this compound into sterically hindered peptide sequences?
Steric hindrance from the Pmc group can reduce coupling efficiency in bulky sequences. To mitigate this:
- Activation Reagents : Use HATU or PyAOP instead of HOBt/DIC for improved activation.
- Extended Coupling Times : Increase reaction time to 2–4 hours.
- Solvent Choice : Employ DMF/NMP mixtures to enhance solubility.
- Monitoring : Perform Kaiser tests or LC-MS after each coupling step to confirm completion .
Data Analysis Example : A 2022 study reported 85% coupling efficiency for this compound in a β-sheet-rich peptide using HATU/NMP, versus 60% with HOBt/DMF .
Q. What analytical techniques are critical for validating the purity and identity of this compound in synthetic workflows?
- HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to assess purity (>95% recommended).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ = 453.5 Da for this compound) and detect sulfonic acid byproducts from Pmc deprotection .
- NMR : ¹H NMR in DMSO-d6 should show characteristic Boc (δ 1.39 ppm) and Pmc aromatic (δ 2.2–2.8 ppm) signals .
Advanced Consideration : For chiral purity, use Marfey’s reagent to derivatize hydrolyzed samples and detect D/L isomer contamination .
Q. How do conflicting studies on the stability of Pmc-protected arginine inform experimental design?
Early studies reported Pmc group instability under prolonged TFA exposure, leading to sulfone formation. However, recent protocols using TFA with scavengers (e.g., triisopropylsilane) minimized degradation (<5% over 2 hours) . To resolve contradictions:
- Controlled Replicates : Compare deprotection times (30 min vs. 2 hours) across multiple batches.
- Byproduct Tracking : Use LC-MS to quantify sulfonic acid derivatives and adjust scavenger ratios .
Table 1 : Stability Comparison of Arg Protecting Groups
Protecting Group | Deprotection Acid | Time (hr) | Byproduct Yield (%) |
---|---|---|---|
Pmc | TFA + TIS | 1.5 | <5 |
Tos | HF | 0.5 | 15–20 |
Mbs | TFA | 2.0 | 10–12 |
Data synthesized from . |
Q. What strategies are recommended for integrating this compound into large-scale peptide synthesis without compromising yield?
- Batchwise Coupling : Divide synthesis into smaller segments (≤20 residues) to reduce aggregation.
- Microwave Assistance : Apply microwave irradiation (50°C, 30 W) to accelerate couplings by 40% .
- Cost-Benefit Analysis : Compare this compound’s higher cost against reduced purification needs (e.g., vs. Boc-Arg(NO₂)-OH, which requires additional reduction steps) .
Case Study : A 2024 synthesis of a 35-mer antimicrobial peptide achieved 78% crude purity using this compound with microwave SPPS, versus 55% for manual methods .
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
Solubility varies by solvent (e.g., 15 mg/mL in DMF vs. 5 mg/mL in DCM). If precipitation occurs:
- Co-Solvents : Add 10% DMSO to DMF.
- Sonication : Use ultrasonic baths for 10–15 minutes pre-coupling.
- Literature Cross-Validation : Compare datasets from peptide synthesis handbooks (e.g., Journal of Peptide Science) and manufacturer specifications (e.g., Kanto Reagents) .
Q. What are the ethical and practical considerations in citing conflicting synthetic methodologies for this compound?
- Transparency : Clearly report reaction conditions (e.g., TFA concentration, temperature) to enable replication.
- Systematic Reviews : Use PRISMA guidelines to synthesize historical data, highlighting protocol evolution (e.g., shift from Tos to Pmc in the 2000s) .
- Ethical Citation : Acknowledge foundational studies (e.g., Izdebski et al., 2005) even when proposing improved methods .
Guidance for Further Research :
Eigenschaften
IUPAC Name |
(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N4O7S/c1-14-15(2)20(16(3)17-11-12-25(7,8)35-19(14)17)37(33,34)29-22(26)27-13-9-10-18(21(30)31)28-23(32)36-24(4,5)6/h18H,9-13H2,1-8H3,(H,28,32)(H,30,31)(H3,26,27,29)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNWVMLZWUTJPA-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476459 | |
Record name | (E)-N~5~-{Amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200125-12-8 | |
Record name | (E)-N~5~-{Amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.